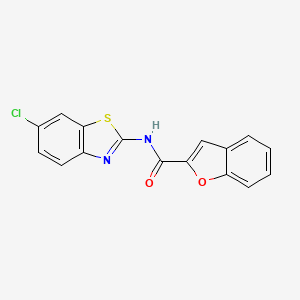
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide inhibits this compound by binding to the catalytic domain of the enzyme. This prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. The compound has been shown to be highly selective for this compound and does not inhibit other enzymes involved in DNA repair.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-tumor activity in a variety of cancer cell lines. It has been shown to induce cell death in cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. The compound has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is its selectivity for this compound. This makes it a valuable tool for studying the role of this compound in DNA repair and cancer biology. However, the compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. In addition, the compound has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. One direction is the development of new analogs with improved potency and selectivity for this compound. Another direction is the study of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the compound could be studied for its potential use in other diseases that involve DNA damage and repair, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-benzofuran-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is an enzyme that plays a critical role in the repair of DNA damage. Inhibition of this compound leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a potent inhibitor of this compound and has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2S/c17-10-5-6-11-14(8-10)22-16(18-11)19-15(20)13-7-9-3-1-2-4-12(9)21-13/h1-8H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJABTLQAFZZRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)
![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)

![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)